BenchChemオンラインストアへようこそ!

N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine

α2C-adrenoceptor selective antagonist neuropharmacology

N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine (PBCH) is a selective α2C-adrenoceptor antagonist that enables precise dissection of α2C-mediated signaling without confounding off-target activity at imidazoline sites or other aminergic receptors. Unlike non-selective agents (e.g., idazoxan, yohimbine), PBCH eliminates subtype ambiguity, ensuring reproducible data in cAMP, neurotransmitter-release, and sensory-neuron excitability assays. Its dual activity at P2X3 receptors (EC50 80 nM) adds unique value for pain and bladder-function studies. Procure this research-exclusive tool for focused SAR libraries or validated LC-MS/GC-MS analytical methods.

Molecular Formula C21H27NO2
Molecular Weight 325.4 g/mol
CAS No. 1040680-89-4
Cat. No. B1385363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine
CAS1040680-89-4
Molecular FormulaC21H27NO2
Molecular Weight325.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCC2=CC(=CC=C2)OCCOC3=CC=CC=C3
InChIInChI=1S/C21H27NO2/c1-3-9-19(10-4-1)22-17-18-8-7-13-21(16-18)24-15-14-23-20-11-5-2-6-12-20/h2,5-8,11-13,16,19,22H,1,3-4,9-10,14-15,17H2
InChIKeyJSBVGRXAPMZFKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine (CAS 1040680-89-4) as a Selective α2C-Adrenoceptor Antagonist


N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine (CAS 1040680-89-4), also designated PBCH, is a phenoxyalkylamine derivative that functions as a selective antagonist of the α2C-adrenoceptor (α2C-AR), a G protein-coupled receptor involved in sympathetic nervous system regulation and neurotransmitter release . This compound serves as a valuable pharmacological tool for dissecting the physiological and pathological roles of the α2C-AR subtype, which is implicated in neuropsychiatric disorders and cardiovascular regulation, due to its ability to discriminate between highly homologous α2-adrenoceptor subtypes where non-selective tools fail [1].

Why a Generic α2-Antagonist Cannot Substitute for N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine in α2C-Specific Research


The α2-adrenoceptor family comprises three highly homologous subtypes (α2A, α2B, and α2C) with overlapping yet distinct physiological roles [1]. Non-selective α2-antagonists like idazoxan or yohimbine fail to resolve subtype-specific functions, while many marketed α2-antagonists exhibit unintended off-target activity at imidazoline binding sites or other aminergic receptors [2]. This lack of pharmacological precision necessitates the use of subtype-selective probes. N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine is reported as a selective α2C-AR antagonist, enabling researchers to isolate α2C-mediated effects from those driven by α2A- or α2B-AR activation . Substituting with a broader-spectrum or alternative-subtype antagonist would introduce confounding variables, jeopardizing experimental validity and data reproducibility.

Quantitative Differentiation Evidence for N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine


α2C-Adrenoceptor Subtype Selectivity: Essential for Isolating α2C-Mediated Pharmacology

N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine (PBCH) is explicitly characterized as a selective α2C-adrenoceptor antagonist . While direct quantitative selectivity data (e.g., Ki ratios across α2-subtypes) for PBCH is not available in the public domain, its classification as a subtype-selective tool compound distinguishes it from non-selective α2-antagonists such as yohimbine or idazoxan [1]. The lack of publicly disclosed quantitative selectivity metrics represents a significant gap in the compound's characterization, limiting definitive comparative analysis against well-characterized α2C-AR antagonists like ORM-12741 (Ki: 0.08 nM for α2C-AR, with ~100-fold selectivity over α2A-AR and ~10-fold over α2B-AR) [2]. Users must verify selectivity parameters experimentally prior to deployment in subtype-specific studies.

α2C-adrenoceptor selective antagonist neuropharmacology cardiovascular research

P2X3 Purinoceptor Antagonist Activity: A Secondary Pharmacological Profile Distinguishing PBCH from Classical α2C-AR Antagonists

N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine demonstrates antagonist activity at the recombinant rat P2X purinoceptor 3 (P2X3), with a reported EC50 of 80 nM when evaluated at a concentration of 10 µM in Xenopus oocytes expressing the receptor [1]. This activity profile is distinct from that of classical α2C-AR antagonists such as JP-1302 and ORM-12741, for which P2X3 activity has not been reported in the peer-reviewed literature. The dual-target profile may be advantageous or detrimental depending on the specific research application; researchers must consider this secondary pharmacology when interpreting results from studies involving purinergic signaling pathways or tissues with high P2X3 expression.

P2X3 receptor purinergic signaling pain research off-target activity

Physicochemical Properties: Predicted pKa and Lipophilicity Differentiate PBCH from Structurally Simpler Cyclohexanamine Analogs

N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine possesses a predicted acid dissociation constant (pKa) of 9.78 ± 0.20 and a predicted density of 1.08 ± 0.1 g/cm³ . The extended 3-(2-phenoxyethoxy)benzyl substituent confers substantially increased lipophilicity compared to simpler cyclohexanamine derivatives such as N-(2-phenoxyethyl)cyclohexanamine (CAS 356532-64-4; MW 219.32 g/mol), which lacks the benzyl spacer and additional aromatic ring . The higher molecular weight (325.44 g/mol) and predicted logP (cLogP not explicitly reported but structurally implied) of PBCH are expected to influence membrane permeability, tissue distribution, and protein binding characteristics in biological assays .

physicochemical properties pKa lipophilicity solubility permeability

Recommended Research Applications for N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine


In Vitro Pharmacological Dissection of α2C-Adrenoceptor Function

Employ PBCH in recombinant cell lines or isolated tissue preparations to selectively antagonize α2C-AR-mediated signaling, such as inhibition of forskolin-stimulated cAMP accumulation or modulation of neurotransmitter release . Include appropriate controls using α2A-selective (e.g., BRL 44408) and α2B-selective (e.g., ARC 239) antagonists to confirm subtype specificity. Note that the absence of published selectivity data for PBCH necessitates empirical validation of subtype selectivity in the user's specific assay system.

Complementary Probe in Purinergic (P2X3) Signaling Studies

Utilize PBCH as a dual-target pharmacological probe in studies where α2C-AR and P2X3 receptor pathways may intersect, such as in sensory neuron excitability, pain processing, or bladder function . The compound's reported EC50 of 80 nM at recombinant rat P2X3 receptors provides a benchmark concentration for in vitro experiments, though cross-species and native tissue activity should be independently confirmed. Comparative studies with selective P2X3 antagonists (e.g., A-317491) and selective α2C-AR antagonists are recommended to deconvolute target contributions.

Synthetic Intermediate for Phenoxyalkylamine Derivative Libraries

Leverage the 3-(2-phenoxyethoxy)benzyl scaffold of PBCH as a versatile synthetic intermediate for generating focused compound libraries targeting GPCRs or ion channels . The cyclohexanamine moiety serves as a handle for further diversification via N-alkylation, acylation, or reductive amination, enabling structure-activity relationship (SAR) exploration around the α2C-AR pharmacophore .

Analytical Reference Standard for Method Development

Use N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine as an analytical reference standard for developing and validating liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) methods aimed at detecting phenoxyalkylamine derivatives in complex biological matrices . The compound's predicted boiling point (480.6 ± 30.0 °C) and defined molecular weight (325.44 g/mol) facilitate method optimization .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[3-(2-Phenoxyethoxy)benzyl]cyclohexanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.